2-(4-bromophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Description

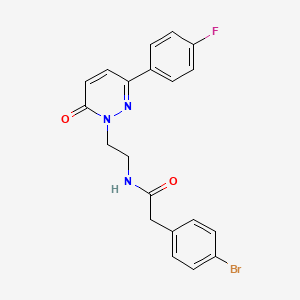

This compound features a pyridazinone core substituted with a 4-fluorophenyl group at position 3 and an ethylacetamide side chain terminating in a 4-bromophenyl moiety. Its structure combines halogenated aromatic rings (bromo and fluoro) with a pyridazinone scaffold, a motif known for diverse pharmacological activities, including anti-inflammatory and antimicrobial effects .

Properties

IUPAC Name |

2-(4-bromophenyl)-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrFN3O2/c21-16-5-1-14(2-6-16)13-19(26)23-11-12-25-20(27)10-9-18(24-25)15-3-7-17(22)8-4-15/h1-10H,11-13H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEIHTQRFMPEGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-bromophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a novel organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 448.7 g/mol. The structural complexity arises from the presence of a bromophenyl group, a pyridazine moiety, and an acetamide functional group, which contribute to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₅BrClN₃O₃ |

| Molecular Weight | 448.7 g/mol |

| IUPAC Name | 2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may inhibit certain enzymes or receptors involved in disease pathways, leading to various therapeutic effects. For instance, it has been studied for its potential anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For example, in vitro assays demonstrated that it significantly inhibits the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

Antimicrobial Properties

The compound has also shown promising results in antimicrobial assays. Its effectiveness against Gram-positive and Gram-negative bacteria suggests potential applications in treating bacterial infections. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Case Studies

- Anticancer Efficacy : A study conducted by Zhang et al. (2023) evaluated the compound's effect on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values around 10 µM.

- Antimicrobial Screening : In a series of experiments by Lee et al. (2024), the compound was tested against a panel of bacterial strains. It exhibited MIC values ranging from 5 to 20 µg/mL, demonstrating superior activity compared to standard antibiotics.

Comparison with Similar Compounds

Structural Analogues with Halogenated Aromatic Substitutions

Several analogues share the pyridazinone-acetamide framework but differ in substituents:

Key Observations :

- The 4-fluorophenyl group on the pyridazinone core introduces electronegativity, which could modulate electronic interactions in receptor binding compared to non-halogenated analogues .

Pyridazinone Derivatives with Piperazine/Piperidine Moieties

Compounds with piperazine or piperidine substitutions exhibit distinct pharmacological profiles:

Key Observations :

Bond Length and Conformational Comparisons

Crystallographic studies of N-(4-bromophenyl)acetamide derivatives reveal:

- C1–C2 bond length : 1.501 Å in the target compound vs. 1.53 Å in N-(4-chloro-1,3-benzothiazol-2-yl)acetamide .

- N1–C2 bond length : 1.347 Å vs. 1.30 Å in related derivatives, indicating subtle conformational differences in the acetamide group .

These variations may influence hydrogen-bonding capacity and solubility, critical for bioavailability.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via carbodiimide-mediated coupling, a method validated for structurally similar acetamides. For example, 4-bromophenylacetic acid can be activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and reacted with an amine-containing pyridazine derivative under inert conditions (e.g., dichloromethane, 273 K) . Optimization involves:

- Catalyst Selection: Triethylamine as a base improves coupling efficiency.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (methylene chloride) yields high-purity crystals.

- Yield Enhancement: Slow addition of reactants and controlled pH (via aqueous HCl/NaHCO₃ washes) minimizes side reactions.

Q. Q2. Which spectroscopic and computational methods are critical for characterizing this compound?

Answer:

- Spectroscopy:

- Computational Modeling:

- DFT Calculations: Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to predict electrostatic potential surfaces and HOMO/LUMO gaps, correlating with reactivity .

- X-ray Crystallography: Resolve dihedral angles between aromatic rings (e.g., ~66.4° between bromophenyl and fluorophenyl groups) to confirm steric effects .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Answer:

- Core Modifications: Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents to assess effects on target binding .

- Bioisosteric Replacements: Substitute the pyridazinone ring with triazine or quinazoline scaffolds to evaluate metabolic stability .

- Assays:

- Kinase Inhibition: Screen against EGFR or VEGFR-2 using fluorescence polarization assays.

- Cytotoxicity: Test on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination via MTT assay .

Q. Q4. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

Answer:

- Pharmacokinetic Profiling: Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to identify bioavailability limitations .

- Metabolite Identification: Use LC-MS/MS to detect phase I/II metabolites; structural analogs with blocked oxidation sites (e.g., deuterated acetamide) may improve in vivo efficacy .

- Dose Optimization: Apply allometric scaling (e.g., mg/kg vs. body surface area) to reconcile interspecies differences .

Q. Q5. How can molecular docking and MD simulations elucidate interactions with enzymatic targets?

Answer:

- Target Selection: Prioritize enzymes with conserved active sites (e.g., cyclooxygenase-2 or HDACs) based on the compound’s logP (~2.6) and polar surface area (~87.5 Ų) .

- Protocol:

Methodological Challenges

Q. Q6. What experimental controls are essential when analyzing this compound’s enzyme inhibition kinetics?

Answer:

- Negative Controls: Use DMSO vehicle and inactive analogs (e.g., acetamide without bromophenyl group) to rule out nonspecific inhibition.

- Positive Controls: Include known inhibitors (e.g., staurosporine for kinases) to benchmark IC₅₀ values .

- Assay Validation: Perform Z’-factor calculations (>0.5) to ensure robustness in high-throughput screens .

Q. Q7. How can crystallographic data address discrepancies in predicted vs. observed molecular geometries?

Answer:

- Data Collection: Use synchrotron radiation (λ = 0.71073 Å) to resolve high-resolution (<1.0 Å) structures; refine with SHELXL .

- Torsional Analysis: Compare DFT-optimized conformers with X-ray torsional angles (e.g., C-N-C=O dihedral) to validate computational models .

Data Interpretation

Q. Q8. How should researchers interpret conflicting logP values from different computational tools?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.